molecular formula C23H23FN2O5S B12490567 N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12490567
M. Wt: 458.5 g/mol
InChI Key: DZEGYHJJJBOSJK-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with the molecular formula C23H23FN2O5S This compound is characterized by the presence of fluorophenyl, methoxybenzyl, and methoxyphenyl groups attached to a glycinamide backbone

Properties

Molecular Formula

C23H23FN2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H23FN2O5S/c1-30-20-9-3-17(4-10-20)15-25-23(27)16-26(19-7-11-21(31-2)12-8-19)32(28,29)22-13-5-18(24)6-14-22/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

DZEGYHJJJBOSJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:

    Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the fluorophenyl sulfonyl intermediate.

    Attachment of the Methoxybenzyl Group: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to attach the methoxybenzyl group.

    Formation of the Glycinamide Backbone: The final step involves the reaction of the intermediate with glycine or a glycine derivative to form the glycinamide backbone.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-[(2-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)methioninamide: This compound has a similar structure but with a methioninamide backbone instead of glycinamide.

    N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide: This compound has additional benzyl groups attached to the glycinamide backbone.

    N~2~-butyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)glycinamide: This compound contains an indole group and a butyl group, making it structurally distinct.

The uniqueness of N2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

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